N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[4-(propan-2-yl)benzyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[4-(propan-2-yl)benzyl]-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a benzofuran core, a sulfone group, and a benzyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[4-(propan-2-yl)benzyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran coreCommon reagents used in these reactions include sulfur-containing compounds, benzyl halides, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Advanced techniques such as continuous flow reactors and automated synthesis may also be employed to scale up production efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[4-(propan-2-yl)benzyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order sulfones, while reduction can produce simpler derivatives .
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[4-(propan-2-yl)benzyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[4-(propan-2-yl)benzyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s unique structure allows it to modulate these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and sulfone-containing molecules. Examples are:
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers .
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide .
Uniqueness
What sets N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[4-(propan-2-yl)benzyl]-1-benzofuran-2-carboxamide apart is its combination of a benzofuran core with a sulfone group and a benzyl group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[4-(propan-2-yl)benzyl]-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a dioxidotetrahydrothiophene moiety and a benzofuran carboxamide structure. Its molecular formula is C23H30N2O4S, with a molecular weight of approximately 434.56 g/mol. The structural complexity contributes to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C23H30N2O4S |
Molecular Weight | 434.56 g/mol |
IUPAC Name | This compound |
Research indicates that this compound acts primarily as a G protein-coupled receptor (GPCR) modulator , particularly influencing potassium channels. Its ability to activate G protein-gated inwardly rectifying potassium (GIRK) channels suggests potential applications in modulating neuronal excitability and treating neurological disorders such as epilepsy and anxiety disorders.
Pharmacological Effects
- Neuroprotective Effects : Studies have shown that the compound exhibits neuroprotective properties by reducing neuronal excitability, which can be beneficial in conditions like epilepsy .
- Anticonvulsant Activity : In animal models, the compound demonstrated significant anticonvulsant effects, particularly in the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) seizure model.
- Anti-inflammatory Properties : In vitro studies suggest that it may inhibit pro-inflammatory cytokine production, indicating potential use in inflammatory diseases.
Study 1: Anticonvulsant Efficacy
A recent study evaluated the anticonvulsant efficacy of this compound in various seizure models. The results indicated a dose-dependent reduction in seizure frequency and severity, with significant protection observed at doses ranging from 15 mg/kg to 60 mg/kg. The compound also exhibited synergistic effects when combined with standard anticonvulsants like valproic acid .
Study 2: Neuroprotective Mechanisms
Another investigation focused on the neuroprotective mechanisms of this compound against oxidative stress-induced neuronal damage. The findings revealed that it effectively reduced reactive oxygen species (ROS) levels and improved cell viability in neuronal cultures exposed to oxidative stressors.
Properties
Molecular Formula |
C24H27NO4S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-methyl-N-[(4-propan-2-ylphenyl)methyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H27NO4S/c1-16(2)19-10-8-18(9-11-19)14-25(20-12-13-30(27,28)15-20)24(26)23-17(3)21-6-4-5-7-22(21)29-23/h4-11,16,20H,12-15H2,1-3H3 |
InChI Key |
BGCQKLUVADWQHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC=C(C=C3)C(C)C)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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